molecular formula C19H18F3NO4 B2707270 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate CAS No. 1794844-14-6

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate

Cat. No.: B2707270
CAS No.: 1794844-14-6
M. Wt: 381.351
InChI Key: WJEBOANQIHXLOV-UHFFFAOYSA-N
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Description

The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of the molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the carbamoyl group and the 2-ethoxybenzoate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis of Diverse Chemical Structures

The chemical serves as a versatile intermediate for synthesizing a broad array of trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed reactions. This methodology enables the efficient generation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its utility in creating complex chemical entities from relatively simple precursors (Honey et al., 2012).

Potential in Medical Imaging

This compound has contributed to the development of novel benzoxazole derivatives as positron emission tomography (PET) probes. These probes are designed for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating high affinity for Aβ(1-42) aggregates. The studies underline the probes' potential for aiding in the early detection and monitoring of Alzheimer's disease progression (Cui et al., 2012).

Environmental and Health Safety

The relevance of this chemical extends into the environmental and health safety domain, particularly concerning the monitoring and assessment of parabens and their derivatives in water treatment processes. Studies indicate that while parabens like methylparaben and propylparaben are predominantly found in surface waters, their degradation products, such as p-hydroxybenzoic acid, can be effectively removed through advanced water treatment processes. This research underscores the importance of understanding the environmental fate and treatment efficacy of chemical compounds introduced into aquatic ecosystems (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-2-26-16-10-6-4-8-14(16)18(25)27-12-17(24)23-11-13-7-3-5-9-15(13)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEBOANQIHXLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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